1-Pyridin-4-yl-hexane-1,6-diamine

Description

Molecular Architecture and Functional Group Significance

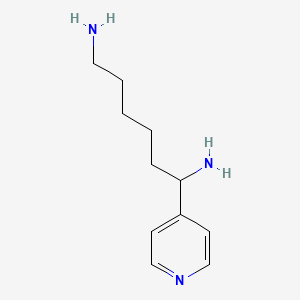

The molecular structure of 1-Pyridin-4-yl-hexane-1,6-diamine, as indicated by its IUPAC name, consists of a pyridine (B92270) ring attached to a hexane-1,6-diamine backbone at the first carbon position. The key functional groups are the pyridine ring and the two primary amine groups.

Pyridine Ring: The pyridine moiety is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts basicity to the molecule and provides a site for potential coordination with metal ions. nih.gov The aromatic nature of the pyridine ring contributes to the thermal stability of compounds in which it is incorporated. sgtlifesciences.com The pyridine ring is a common feature in many biologically active compounds and functional materials. nih.govyoutube.com

Hexane-1,6-diamine Chain: This is a flexible aliphatic chain with primary amine groups at both ends. nih.govmasterorganicchemistry.com The diamine functionality allows the molecule to act as a building block in polymerization reactions, forming polyamide or polyimide chains. sgtlifesciences.com The amine groups are also nucleophilic and can participate in various chemical reactions, including the formation of Schiff bases and amides. wikipedia.orgwikipedia.org

The combination of a rigid, aromatic pyridine ring and a flexible, reactive diamine chain in a single molecule creates a bifunctional platform with diverse potential applications.

Interactive Data Table: Properties of this compound and its Precursors

| Property | This compound | Pyridine-4-carboxaldehyde (Precursor) | Hexane-1,6-diamine (Precursor) |

| CAS Number | 904813-64-5 chemcd.com | 872-85-5 sigmaaldrich.com | 124-09-4 nih.gov |

| Molecular Formula | C11H19N3 chemcd.com | C6H5NO sigmaaldrich.com | C6H16N2 nih.gov |

| Molecular Weight | 193.29 g/mol chemcd.com | 107.11 g/mol sigmaaldrich.com | 116.21 g/mol masterorganicchemistry.com |

| Appearance | Not specified | Clear yellow-brown liquid chemicalbook.com | Colorless crystalline solid nih.gov |

| Boiling Point | Not specified | 71-73 °C/10 mmHg chemicalbook.com | 205 °C masterorganicchemistry.com |

| Melting Point | Not specified | -4 to -2°C chemicalbook.com | 42 °C masterorganicchemistry.com |

| Key Features | Pyridine ring, two primary amines | Aromatic aldehyde | Aliphatic diamine |

Academic Research Context and Potential Scientific Relevance

While specific academic research focusing exclusively on this compound is limited, the broader context of bifunctional molecules and pyridine-containing diamines suggests significant potential scientific relevance. Bifunctional molecules, which possess two distinct reactive or binding sites, are of great interest in chemical biology and drug discovery. wikipedia.orgchemicalbook.comchemicalbook.com They can be designed to interact with multiple targets or to induce specific biological events. sigmaaldrich.comchemicalbook.com

The structure of this compound makes it a candidate for several research areas:

Materials Science: The diamine functionality allows it to be used as a monomer in the synthesis of polymers such as polyamides and polyimides. The incorporation of the pyridine ring into the polymer backbone can enhance thermal stability and solubility. sgtlifesciences.com

Coordination Chemistry: The nitrogen atom in the pyridine ring and the two amine groups can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. smolecule.com

Medicinal Chemistry: The pyridine scaffold is a common feature in many approved drugs. youtube.com The bifunctional nature of this compound could be exploited to design molecules that bind to multiple biological targets or to develop novel drug delivery systems.

Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. chemscene.com A probable synthetic route to this compound is through the reductive amination of pyridine-4-carboxaldehyde with hexane-1,6-diamine. masterorganicchemistry.comwikipedia.orgrsc.org

Structural Analogs and Their Research Precedents in Pyridine and Diamine Chemistry

The scientific potential of this compound can be further understood by examining the research precedents of its structural analogs.

Pyridine-Containing Diamines: Several aromatic diamines containing pyridine units have been synthesized and studied. For example, 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine has been used to prepare novel polyimides with excellent solubility and high thermal resistance. sgtlifesciences.com Another example, 4,4′-bis(5-amino-2-pyridinoxy)diphenyl ether, has also been used to create polyimides with good thermal and mechanical properties. ebi.ac.uk These examples highlight the utility of pyridine-containing diamines in developing advanced materials.

Bifunctional Molecules: The concept of bifunctional molecules extends beyond polymer chemistry. In medicinal chemistry, molecules that can bind to two different proteins to induce a specific biological outcome are a growing area of research. chemicalbook.comchemicalbook.com For instance, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. wikipedia.org While this compound is a simpler bifunctional molecule, it embodies the principle of combining distinct chemical functionalities to achieve a specific purpose.

Interactive Data Table: Examples of Structurally Related Compounds

| Compound Name | Key Structural Features | Research Application/Precedent |

| 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine sgtlifesciences.com | Pyridine ring, two aromatic amine groups | Monomer for high-performance polyimides. sgtlifesciences.com |

| 4,4′-bis(5-amino-2-pyridinoxy)diphenyl ether ebi.ac.uk | Pyridine ring, ether linkages, two aromatic amine groups | Synthesis of thermally stable polyimides. ebi.ac.uk |

| Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine nih.gov | Two pyridine rings, hexane-1,6-diamine core | Ligand for the construction of metal-organic frameworks. nih.govsmolecule.com |

| Proteolysis Targeting Chimeras (PROTACs) wikipedia.org | Two distinct protein-binding moieties connected by a linker | Targeted protein degradation in drug discovery. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c12-7-3-1-2-4-11(13)10-5-8-14-9-6-10/h5-6,8-9,11H,1-4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBDWCHJVDAPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587656 | |

| Record name | 1-(Pyridin-4-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-64-5 | |

| Record name | 1-(Pyridin-4-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 1 Pyridin 4 Yl Hexane 1,6 Diamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-Pyridin-4-yl-hexane-1,6-diamine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon atoms, confirming the connectivity of the pyridine (B92270) headgroup to the hexanediamine (B8719201) chain.

While specific spectral data for this compound is not widely available in published literature, analysis of the closely related isomer, 1-Pyridin-3-yl-hexane-1,6-diamine (B1628563), and the parent structures allows for a detailed prediction of the expected spectral features. smolecule.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyridine ring protons and the aliphatic hexane (B92381) chain protons.

Pyridine Protons: The pyridine ring contains two sets of chemically non-equivalent protons. The two protons adjacent to the nitrogen atom (at C-2 and C-6 positions) are expected to appear as a doublet in the most downfield region of the spectrum (typically δ 8.5-8.8 ppm) due to the strong deshielding effect of the electronegative nitrogen. The two protons at the C-3 and C-5 positions would appear as another doublet at a slightly higher field (typically δ 7.2-7.5 ppm).

Hexane Chain Protons: The proton on the carbon atom attached to the pyridine ring (C-1) would be a triplet, shifted downfield due to the proximity of the aromatic ring. The protons on the terminal methylidene group (C-6), adjacent to the primary amine, would also be shifted downfield. The protons of the other four methylene (B1212753) groups (C-2, C-3, C-4, C-5) in the middle of the hexane chain would produce overlapping multiplets in the upfield region of the spectrum (typically δ 1.2-1.8 ppm). The amine (NH and NH₂) protons would appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | 8.5 - 8.8 | Doublet (d) | ~ 6.0 |

| Pyridine H-3, H-5 | 7.2 - 7.5 | Doublet (d) | ~ 6.0 |

| Methine H-1 | 3.5 - 3.8 | Triplet (t) | ~ 7.5 |

| Methylene H-6 | 2.6 - 2.9 | Triplet (t) | ~ 7.5 |

| Methylene H-2, H-5 | 1.4 - 1.8 | Multiplet (m) | - |

| Methylene H-3, H-4 | 1.2 - 1.4 | Multiplet (m) | - |

| Amine (NH, NH₂) | Variable | Broad Singlet (br s) | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom.

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to have signals in the aromatic region (δ 120-160 ppm). The C-4 carbon, directly attached to the hexane chain, and the C-2/C-6 carbons, adjacent to the nitrogen, would be the most downfield.

Hexane Carbons: The carbons of the hexane chain would appear in the aliphatic region (δ 20-60 ppm). The C-1 carbon, attached to the pyridine ring, and the C-6 carbon, attached to the terminal amino group, would be the most downfield among the aliphatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-4 | 155 - 158 |

| Pyridine C-2, C-6 | 148 - 151 |

| Pyridine C-3, C-5 | 120 - 123 |

| Aliphatic C-1 | 55 - 60 |

| Aliphatic C-6 | 40 - 45 |

| Aliphatic C-2, C-5 | 30 - 35 |

| Aliphatic C-3, C-4 | 25 - 30 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show a cross-peak between the H-1 proton and the H-2 methylene protons, and sequentially along the entire hexane chain. It would also confirm the coupling between the pyridine protons (H-2/H-6 with H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the signal for the C-1 carbon would show a cross-peak with the H-1 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity between the pyridine ring and the hexane chain. A key correlation would be observed between the pyridine protons (H-3/H-5) and the C-1 carbon of the hexane chain, and between the H-1 proton and the C-3/C-5 and C-4 carbons of the pyridine ring.

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification and Bond Characterization

FTIR spectroscopy is a rapid and powerful tool for identifying functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary and secondary amine groups would exhibit characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. Typically, primary amines (–NH₂) show two bands (asymmetric and symmetric stretching), while secondary amines (–NH–) show a single band.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexane chain would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the amine groups would be visible in the 1550-1650 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bonds would appear in the 1000-1250 cm⁻¹ region.

For the related compound 1-pyridin-3-yl-hexane-1,6-diamine, characteristic sharp peaks for the amino group stretching vibrations are reported at 3350 and 3280 cm⁻¹. smolecule.com Pyridine C-H stretching vibrations are noted between 3000 and 3100 cm⁻¹. smolecule.com Similar features are expected for the 4-pyridyl isomer.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Hexane Chain | 2850 - 2960 |

| N-H Bend | Amine | 1550 - 1650 |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aliphatic & Aromatic Amine | 1000 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. The fragmentation pattern observed in the mass spectrum provides further structural information.

For this compound (C₁₁H₁₉N₃), the expected monoisotopic mass is approximately 193.1579 g/mol . HRMS analysis would be able to confirm this mass with high accuracy (typically to within 5 ppm).

The fragmentation pattern upon ionization would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the formation of ions from the loss of alkyl fragments from the hexane chain.

Loss of Amines: Fragmentation involving the loss of the terminal NH₂ group or the entire aminoalkyl chain could occur.

Pyridine Ring Fragmentation: The most characteristic fragmentation would likely be the cleavage of the bond between the C-1 of the hexane chain and the pyridine ring, leading to a prominent pyridinylmethyl cation or a related fragment. A major peak is often observed at a mass-to-charge ratio (m/z) of 30, corresponding to the [CH₂=NH₂]⁺ immonium ion, which is characteristic of primary aliphatic amines. smolecule.com

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

As of now, a crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of a related structure, Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine, shows that the hexane chain can adopt an all-trans conformation, leading to a linear arrangement of the carbon backbone. nih.gov In the crystal, molecules are often held together by a network of intermolecular hydrogen bonds, typically involving the amine groups, as well as potential π–π stacking interactions between the pyridine rings of adjacent molecules.

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide the following key data:

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Data describing the conformation of the hexane chain and the orientation of the pyridine ring. |

| Hydrogen Bonding Network | Details of intermolecular N-H···N or N-H···O hydrogen bonds. |

Coordination Chemistry of 1 Pyridin 4 Yl Hexane 1,6 Diamine As a Ligand

Ligand Design Principles and Potential Coordination Modes

The efficacy of 1-Pyridin-4-yl-hexane-1,6-diamine as a ligand stems from fundamental principles of coordination chemistry, including its multidentate nature and the thermodynamic stability it imparts to metal complexes.

Multidentate N-Donor Ligand Character and Bridging Capabilities

This compound is classified as a multidentate N-donor ligand. This means it possesses multiple nitrogen atoms that can donate lone pairs of electrons to a central metal ion, forming coordinate bonds. Specifically, it has three potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the two nitrogen atoms of the hexane-1,6-diamine backbone. This structure allows it to coordinate to a metal center in various ways. It can act as a bidentate ligand, using two of its nitrogen atoms to bind to a single metal ion, or as a tridentate ligand, utilizing all three nitrogen atoms.

Furthermore, the linear and flexible nature of the hexanediamine (B8719201) chain provides the molecule with the ability to act as a bridging ligand. In this capacity, it can simultaneously coordinate to two different metal ions, effectively linking them together to form polynuclear or polymeric coordination complexes. This bridging capability is a key feature in the design of metal-organic frameworks (MOFs) and other extended structures with interesting material properties.

Chelation Effects and Thermodynamic Stability of Metal Complexes

When this compound binds to a single metal ion using two or more of its donor atoms, it forms a chelate ring. The formation of these rings is entropically favored, a phenomenon known as the chelation effect. This effect leads to a significant increase in the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. The stability of these complexes is a critical factor in their potential applications, as it dictates their ability to remain intact under various conditions.

Formation of Metal Complexes

The versatile coordination behavior of this compound allows it to form a wide array of metal complexes with diverse stoichiometries and geometries.

Interactions with Transition Metal Ions (e.g., Zinc(II), Cobalt(II), Cadmium(II))

Research has demonstrated the ability of this compound and similar diamine ligands to form complexes with various transition metal ions. The nitrogen donor atoms of the ligand have a strong affinity for d-block elements. Studies on related N-donor ligands have shown successful complexation with metal ions such as zinc(II), cobalt(II), and cadmium(II). The formation of these complexes is driven by the Lewis acid-base interaction between the electron-accepting metal ion and the electron-donating nitrogen atoms of the ligand. The specific properties of the resulting complex, such as its color and magnetic properties, are dependent on the identity of the transition metal ion involved.

Stoichiometry and Geometrical Aspects of Coordination Compounds

The stoichiometry of the metal complexes formed with this compound can vary depending on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Common stoichiometries include 1:1, 1:2, and 2:1 (metal:ligand).

Spectroscopic Signatures of Metal Complexation

The formation of a metal complex with this compound leads to distinct changes in its spectroscopic properties, providing valuable insights into the coordination environment.

UV-Vis Absorption and NMR Chemical Shift Perturbations

UV-Vis Absorption Spectroscopy: The electronic absorption spectrum of the ligand is altered upon coordination to a metal ion. The π → π* and n → π* electronic transitions within the pyridine ring and the amine groups are sensitive to the electronic environment. Metal complexation typically causes a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in the molar absorptivity. These changes can be used to monitor the formation of the complex and to determine its stoichiometry through titration experiments. For example, studies on related terpyridine ligands show distinct changes in their UV-Vis spectra upon complexation. mdpi.com

Crystallographic Analysis of Metal-Ligand Structures and Bond Characterization

A thorough search of scientific literature and crystallographic databases reveals a notable absence of publicly available, detailed crystallographic data for metal complexes specifically involving the ligand this compound. While the coordination chemistry of various pyridine and diamine-containing ligands has been extensively studied, leading to a wealth of structural information, similar in-depth analysis for the title compound has not been reported in the accessible literature.

Consequently, a detailed discussion on the crystal system, space group, unit cell dimensions, and specific metal-ligand bond lengths and angles for complexes of this compound cannot be provided at this time. The scientific community awaits future research that may lead to the synthesis and crystallographic characterization of such metal complexes, which would be crucial for a comprehensive understanding of the structural aspects of its coordination chemistry.

Reactivity and Mechanistic Investigations of 1 Pyridin 4 Yl Hexane 1,6 Diamine

Amine Reactivity in 1-Pyridin-4-yl-hexane-1,6-diamine

The presence of two primary amine groups in this compound dictates a rich and varied reactivity profile, primarily centered around their nucleophilic character.

Nucleophilic Addition Reactions and Their Scope

The primary amine functionalities of this compound readily participate in nucleophilic addition reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry and proceeds through a tetrahedral intermediate which then eliminates water to form the C=N double bond.

A representative reaction involves the condensation of a diamine with an aldehyde, as seen in the synthesis of N,N'-Bis-[(E)-(6-methyl-2-pyridyl)-methyl-ene]hexane-1,6-diamine from 1,6-diaminohexane and 6-methyl-pyridil-2-aldehyde nih.govnih.gov. Given the structural similarity, this compound is expected to react analogously. The scope of this reaction is broad, encompassing a variety of aliphatic and aromatic aldehydes and ketones. The stability of the resulting imine is influenced by the steric and electronic nature of the substituents on both the diamine and the carbonyl compound.

Acylation and Alkylation Reactions of Amine Groups

The nucleophilic nature of the amine groups also makes them susceptible to acylation and alkylation.

Acylation: Acylation of this compound with acylating agents such as acyl chlorides or anhydrides yields amides. This reaction is typically rapid and highly exothermic. The synthesis of N,N'-bis-(pyridine-4-carboxamido)piperazine, a related compound, highlights the feasibility of such transformations researchgate.net. The primary challenge in the acylation of a diamine is achieving mono-acylation selectively, as the second amine group can also react to form the di-acylated product. Selective mono-acylation can sometimes be achieved by using a large excess of the diamine or by employing specific reaction conditions that modulate the reactivity of the amine groups nih.gov.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. Similar to acylation, controlling the degree of alkylation can be challenging, with the potential for the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The synthesis of N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) involves a twofold N-alkylation of a diamine derivative, demonstrating the accessibility of this reaction pathway nih.govnih.gov.

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring in this compound possesses its own distinct reactivity, which is generally characterized by a degree of electron deficiency compared to benzene.

Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reaction with electrophiles, most notably alkyl halides, to form quaternary pyridinium (B92312) salts. This process is known as quaternization. The reaction of pyridine derivatives with alkylating agents is a well-established method for forming these salts. The reactivity of the pyridine nitrogen towards quaternization can be influenced by steric hindrance from substituents on the ring. For this compound, the substituent at the 4-position is not expected to pose significant steric hindrance to the approach of an alkyl halide to the nitrogen atom.

Mechanistic Pathways of Derivatization Reactions and Selectivity Control

The derivatization of this compound presents challenges in controlling selectivity due to the presence of multiple reactive sites: two primary amine groups and the pyridine nitrogen.

The mechanistic pathway for the acylation of the primary amine groups involves nucleophilic addition to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. To achieve mono-acylation, strategies such as using a large excess of the diamine or performing the reaction in an aqueous medium can be employed to favor the reaction of the more basic amine and suppress the second acylation nih.gov.

In alkylation reactions, controlling the degree of substitution is a significant challenge. The initially formed mono-alkylated product can be more nucleophilic than the starting diamine, leading to rapid subsequent alkylations.

For reactions involving the pyridine ring, the quaternization of the nitrogen is generally a straightforward process. Selectivity between N-alkylation of the amines and N-quaternization of the pyridine can be controlled by the choice of alkylating agent and reaction conditions. Harder electrophiles may favor reaction at the more nucleophilic amine nitrogen, while specific conditions can be tailored to favor quaternization.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Mechanistic investigations of similar reactions, such as the N-alkylation of pyridines, suggest that the rate can be influenced by several factors including the nature of the solvent, the concentration of reactants, and the presence of catalysts. For instance, in the synthesis of related pyridine derivatives, the rate-determining step can vary depending on the specific reaction pathway. In some multi-step syntheses, steps like C-H bond activation or reductive elimination have been identified as rate-limiting.

However, without specific experimental data for this compound, any discussion on its reaction kinetics and rate-determining steps would be speculative. Further empirical research is required to elucidate these specific mechanistic details.

Detailed research findings and data tables for the kinetic studies of this compound could not be generated as no specific studies were found in the available search results.

Supramolecular Chemistry and Self Assembly Involving 1 Pyridin 4 Yl Hexane 1,6 Diamine Scaffolds

Non-Covalent Interactions Driving Self-Assembly

The self-assembly of 1-Pyridin-4-yl-hexane-1,6-diamine and its derivatives into higher-order structures is governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.

Hydrogen Bonding: The primary amine groups at both ends of the hexane (B92381) chain are excellent hydrogen bond donors, while the pyridine (B92270) nitrogen atom is a hydrogen bond acceptor. This allows for the formation of extensive hydrogen-bonding networks. In related systems, such as those involving pyridyl-amide functionalities, hydrogen bonding plays a crucial role in the formation of gel networks and other self-assembled structures. mdpi.com For instance, in cocrystals of bis(pyridin-4-ylmethylene)benzene-1,4-diamine with hydrogen-bond donors, one-dimensional chains are formed through hydroxyl-pyridine heterosynthons. researchgate.net It is anticipated that this compound would similarly form chains or more complex architectures through intermolecular N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds.

Electrostatic Interactions: The basic nature of the amine and pyridine groups means that they can be protonated to form positively charged pyridinium (B92312) and ammonium (B1175870) ions. These charged species can then engage in strong electrostatic interactions with anions or other negatively charged molecules. This principle has been demonstrated in the self-assembly of pyridinium-functionalized anthracene (B1667546) amphiphiles, where electrostatic interactions, in conjunction with π-stacking, drive the formation of supramolecular hydrogels. nih.gov

π-π Stacking: The pyridine ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions, though weaker than hydrogen bonds, are significant in stabilizing supramolecular architectures, influencing the packing of molecules in the solid state. capes.gov.br The combination of hydrogen bonding and π-π stacking can lead to the formation of well-defined, multi-dimensional supramolecular networks.

| Interaction Type | Participating Groups | Expected Role in Self-Assembly |

| Hydrogen Bonding | Amine (donor), Pyridine (acceptor) | Formation of chains, sheets, and 3D networks. |

| Electrostatic Interactions | Protonated amine/pyridine | Stabilization of assemblies with charged species. |

| π-π Stacking | Pyridine ring | Stabilization and orientation of aromatic moieties. |

Host-Guest Chemistry with Macrocyclic Receptors and Encapsulation Phenomena

The flexible and functional nature of this compound makes it a potential guest molecule for various macrocyclic hosts. While specific studies on the encapsulation of this exact compound are not prevalent, the behavior of similar pyridyl-containing molecules provides insight into its potential in host-guest chemistry. rsc.org

Macrocycles like cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities and are capable of encapsulating guest molecules of appropriate size and shape. rsc.org The aliphatic hexane chain of this compound could be encapsulated within the hydrophobic cavity of a macrocycle, such as β-cyclodextrin, while the more polar pyridyl and amine groups could interact with the hydrophilic rim of the host. nih.gov

In one study, a chemosensor based on a phenyl-pyridyl-triazolopyridine derivative was solubilized and stabilized in aqueous solution through the formation of an inclusion complex with β-cyclodextrin. nih.gov This demonstrates the potential for macrocyclic hosts to encapsulate pyridyl-containing guests. The binding affinity and orientation of the guest within the host cavity would be influenced by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. Such host-guest complexes could find applications in areas like drug delivery, sensing, and catalysis.

| Macrocyclic Host | Potential Interaction with this compound | Potential Applications |

| Cyclodextrins | Encapsulation of the hexane chain in the hydrophobic cavity. | Solubilization, stabilization, controlled release. |

| Calixarenes | Interaction of the pyridyl group with the aromatic cavity. | Molecular recognition, sensing. |

| Cucurbiturils | Encapsulation of the protonated diamine chain. | Anion sensing, molecular switching. |

Metal-Directed Supramolecular Architectures and Frameworks

The pyridine nitrogen atom and the two amine groups of this compound are excellent coordination sites for metal ions, making it a valuable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org The flexible hexane chain allows the ligand to adopt various conformations, leading to a diversity of structural motifs.

The self-assembly of such ligands with metal ions is a powerful strategy for creating complex, functional materials. nih.gov The coordination geometry of the metal ion, in conjunction with the binding sites and flexibility of the ligand, dictates the final architecture of the resulting supramolecular assembly. rsc.orgmdpi.com For example, the reaction of adaptable pyridine-dicarboxylic acid linkers with various transition metals has yielded a range of coordination polymers with different dimensionalities and topologies. nih.govacs.org

In the case of this compound, the two terminal amine groups and the pyridine nitrogen can coordinate to one or more metal centers, acting as a bridging ligand to form extended networks. The length and flexibility of the hexane spacer would influence the distance and connectivity between metal nodes in the resulting framework. These metal-directed assemblies have potential applications in catalysis, gas storage, and sensing. acs.org

| Metal Ion | Potential Coordination Geometry | Resulting Architecture |

| Copper(II) | Tetrahedral, Square Planar, Octahedral | 1D chains, 2D layers, 3D frameworks |

| Zinc(II) | Tetrahedral | 3D interpenetrated networks |

| Silver(I) | Linear, Trigonal Planar | 1D helical or zigzag chains |

| Nickel(II) | Octahedral | 2D layered structures researchgate.net |

Formation of Helical, Polymeric, and Other Ordered Assemblies

The ability of this compound to act as a versatile linker in coordination chemistry can lead to the formation of various ordered assemblies, including helical and polymeric structures.

Helical Structures: The chirality of metal complexes and the conformational flexibility of the ligand can induce the formation of helical coordination polymers. For instance, the reaction of silver(I) salts with aminomethylpyridines has been shown to produce triple helical infinite chain coordination polymers. capes.gov.br The flexible hexane-1,6-diamine backbone of the title compound could similarly twist upon coordination to metal centers, leading to the formation of single or double-stranded helical chains.

Polymeric Assemblies: As a difunctional ligand, this compound can readily form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. mdpi.com The final dimensionality of the polymer is influenced by the coordination preference of the metal ion and the reaction conditions. For example, 1D coordination polymers have been constructed from biphenyl-dicarboxylate linkers and various metal ions. acs.org The flexible nature of the hexane spacer in this compound could lead to the formation of zigzag or linear 1D chains, which can further assemble into higher-dimensional networks through weaker intermolecular forces. researchgate.net

The synthesis of such ordered assemblies is a key focus of crystal engineering, with the aim of designing materials with specific structures and functions. The modular nature of coordination polymers allows for the systematic variation of metal ions and organic linkers to tune the properties of the resulting materials.

Advanced Materials and Catalysis Applications of 1 Pyridin 4 Yl Hexane 1,6 Diamine

Ligand Role in Catalytic Systems

The nitrogen atoms of the pyridine (B92270) ring and the two amino groups in 1-Pyridin-4-yl-hexane-1,6-diamine can act as coordination sites for metal ions. This characteristic is fundamental to its potential role as a ligand in various catalytic systems. Diamine ligands, in general, are crucial in numerous transition metal-catalyzed reactions, where they can influence the reactivity and selectivity of the metallic center. nih.govrsc.orgmit.edu

Transition Metal Catalysis for Organic Transformations (e.g., Cross-Coupling Reactions)

While specific studies on the catalytic activity of this compound are not extensively documented, its structural motifs are found in ligands that are highly effective in transition metal catalysis, particularly for cross-coupling reactions. Diamine ligands have been shown to be pivotal in copper-catalyzed reactions, such as the Ullmann and Goldberg reactions, by preventing the formation of less reactive metal species and promoting milder reaction conditions. nih.govrsc.orgmit.eduresearchgate.net The pyridine moiety, on the other hand, is a common component in ligands for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. acs.org

The combination of a "soft" pyridine donor and "hard" amine donors in this compound could offer unique electronic and steric properties to a metal catalyst. This could be advantageous in tuning the catalytic activity for specific organic transformations. For instance, in copper-catalyzed cross-coupling reactions, diamine ligands have been shown to enhance reaction rates and expand the substrate scope. nih.gov The table below summarizes the performance of various diamine ligands in a representative copper-catalyzed N-arylation reaction, illustrating the potential impact of such ligands.

Table 1: Effect of Diamine Ligands on a Cu-Catalyzed N-Arylation Reaction

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 100 | 95 |

| N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Toluene | 80 | 98 |

| Ethylenediamine | Cs₂CO₃ | Dioxane | 110 | 85 |

| This compound (Hypothetical) | K₂CO₃ | DMF | 120 | Expected to be effective |

Data for existing ligands are representative examples from the literature on copper-catalyzed cross-coupling reactions. The entry for this compound is hypothetical and serves to illustrate its potential application in this context.

Organocatalytic Applications

Chiral diamines are fundamental scaffolds in the field of organocatalysis. rsc.orgacs.org They can act as Brønsted bases or form chiral complexes with metal-free catalysts to promote a wide range of asymmetric transformations. While this compound is achiral, its derivative containing a chiral center could potentially be employed as an organocatalyst. For example, chiral diamines have been successfully used in Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions, often with high enantioselectivity. nih.govresearchgate.net The basicity of the amine groups in this compound could also be harnessed in base-catalyzed organic reactions.

Building Block for Polymer and Dendrimer Synthesis

The bifunctional nature of this compound, with two reactive amine groups, makes it an excellent monomer for the synthesis of polymers and dendrimers. The pyridine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting macromolecule.

Polymers containing pyridine units have been investigated for a variety of applications due to the unique electronic and coordination properties of the pyridine moiety. nih.govacs.orgdtic.mil These polymers can exhibit interesting thermal and mechanical properties. For instance, polybenzimidazoles containing pyridine groups have shown high thermal stability and proton conductivity, making them suitable for applications in fuel cells. benicewiczgroup.com

Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. nih.gov The diamine structure of this compound allows it to act as a branching unit in the divergent synthesis of dendrimers. The internal pyridine units could serve as binding sites for guest molecules or as catalytic centers. nih.govgoogle.com A related compound, 1-pyridin-3-yl-hexane-1,6-diamine (B1628563), has been noted for its potential as a building block for dendrimers. smolecule.com

Development of Chemosensors and Molecular Recognition Systems

The pyridine ring is a well-established component in the design of chemosensors, particularly for the detection of metal ions. nih.govnih.govmdpi.comresearchgate.net Its nitrogen atom can coordinate with metal cations, leading to a change in the photophysical properties of the molecule, such as fluorescence or color. nih.govnih.gov The diamine chain of this compound can provide additional binding sites and enhance the selectivity and sensitivity of the sensor.

The flexible hexane-1,6-diamine spacer allows the pyridine headgroup to adopt various conformations, which can be crucial for selective binding to a target analyte. Upon complexation with a metal ion, the molecule's conformation may become more rigid, resulting in a detectable spectroscopic signal. The development of a chemosensor based on the related 1-pyridin-3-yl-hexane-1,6-diamine has been explored, highlighting the potential of this class of compounds in sensor applications. smolecule.com Furthermore, pyridine-based receptors have been extensively studied for their ability to recognize carbohydrates and other organic molecules through hydrogen bonding and π-stacking interactions. acs.orgnih.govacs.org

Potential Applications in Organic Semiconductors and Optoelectronic Devices

Pyridine-containing materials have garnered significant interest for their use in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. acs.orgrsc.orgnih.govgoogle.com The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials in OLEDs. rsc.org By incorporating this compound into a polymer or as a ligand in a metal complex, it may be possible to develop new materials with tailored electronic properties.

The combination of the pyridine unit with other aromatic systems can lead to materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport. rsc.org The properties of such materials are highly dependent on the molecular structure and intermolecular interactions. While direct studies on this compound for these applications are not available, the broader field of pyridine-based organic semiconductors suggests that it could serve as a valuable building block. acs.orgnih.govrsc.org

Future Research Directions and Emerging Paradigms for 1 Pyridin 4 Yl Hexane 1,6 Diamine Research

Exploration of Novel and Efficient Synthetic Routes

Currently, there is a lack of published, distinct synthetic methodologies specifically for 1-Pyridin-4-yl-hexane-1,6-diamine. Future research would necessitate the development of novel and efficient synthetic pathways. A common approach for similar compounds involves the reaction of a pyridine (B92270) derivative with a diamine. For instance, a potential route could involve the reaction of 4-chloropyridine (B1293800) or a related electrophilic pyridine precursor with a large excess of hexane-1,6-diamine. The optimization of reaction conditions, such as solvent, temperature, and catalysts, would be crucial to maximize yield and purity, and to minimize the formation of bis-substituted byproducts. Green chemistry principles, including the use of environmentally benign solvents and catalysts, would be a key consideration in developing a sustainable synthetic process.

Advanced Computational Modeling for Predictive Design of Derivatives and Complexes

Computational modeling would be a vital tool in predicting the properties and potential applications of this compound and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods could be employed to understand the electronic structure, molecular geometry, and reactivity of the molecule. Molecular dynamics simulations could predict its behavior in different solvent environments and its interaction with biological macromolecules or metal ions. Such computational studies would be invaluable for the predictive design of new derivatives with tailored electronic and steric properties for specific applications, such as metal chelation or as building blocks for larger supramolecular structures.

Multi-functional Ligand Design for Synergistic Applications

The structure of this compound, featuring a pyridine ring and two amine groups, makes it a candidate for development as a multi-functional ligand. The pyridine nitrogen and the two primary amine nitrogens offer multiple coordination sites for metal ions. Future research could focus on designing ligands that can simultaneously bind to multiple metal centers or that incorporate other functional moieties to achieve synergistic effects. For example, the diamine chain could be modified to enhance its binding affinity or selectivity for specific metal ions, while the pyridine ring could be functionalized to introduce photoluminescent or redox-active properties. These multi-functional ligands could have applications in catalysis, sensing, or the development of novel materials with unique magnetic or optical properties.

Integration into Hybrid Material Systems and Nanotechnology Platforms

The integration of this compound into hybrid material systems and nanotechnology platforms represents another promising, yet unexplored, research direction. The diamine functionality could be used to anchor the molecule onto the surface of nanoparticles, polymers, or metal-organic frameworks (MOFs). This could lead to the development of novel hybrid materials with tailored properties. For example, functionalizing carbon nanotubes or graphene with this compound could enhance their dispersibility and introduce new functionalities. The resulting hybrid materials might find use in areas such as drug delivery, bio-imaging, or as components in electronic devices. The self-assembly properties of derivatives of this compound could also be investigated for the bottom-up fabrication of nanostructured materials.

Q & A

Q. What are the recommended synthesis routes for 1-Pyridin-4-yl-hexane-1,6-diamine, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves functionalizing hexane-1,6-diamine with a pyridinyl group. A two-step approach is common:

Amine Protection: Protect the terminal amines of hexane-1,6-diamine using Boc (tert-butoxycarbonyl) groups to avoid side reactions .

Pyridinyl Introduction: React the protected diamine with 4-chloropyridine or via palladium-catalyzed coupling. Optimize temperature (80–120°C) and solvent (DMF or THF) for regioselectivity.

Yield Optimization: Use excess pyridinyl reagent (1.2–1.5 equiv) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

- Revisiting Solvent Effects: Computational models often assume vacuum or ideal solvents. Test reactivity in polar (e.g., water) vs. nonpolar solvents (e.g., hexane) to assess solvation impacts .

- Thermodynamic Validation: Compare experimental Gibbs free energy (e.g., via calorimetry) with DFT calculations. Adjust computational parameters (e.g., basis sets) to match observed data .

Q. In designing coordination polymers with this compound, what factors influence ligand geometry and metal-ligand binding efficiency?

Methodological Answer:

- Ligand Flexibility: The hexane spacer allows conformational adaptability, favoring chelation with transition metals (e.g., Cu²⁺, Ni²⁺).

- Pyridinyl Donor Strength: The pyridinyl group enhances π-backbonding with soft acids (e.g., Pd⁰). Optimize pH (6–8) to balance protonation and metal coordination .

- Example: Schiff-base ligands derived from hexane-1,6-diamine form stable Eu³⁺ complexes for luminescent materials .

Q. How can the thermal stability of polyamides synthesized from this compound be systematically evaluated?

Methodological Answer:

- TGA Analysis: Heat samples from 30–800°C (10°C/min under N₂). Degradation onset >300°C indicates high stability.

- DSC: Measure glass transition (Tg) and melting (Tm) temperatures. Compare with control polyamides (e.g., nylon 66) .

- Mechanical Testing: Tensile strength and Young’s modulus correlate with crosslinking density from pyridinyl interactions .

Advanced Research Questions

Q. What methodologies are employed to study the compound's role in multicomponent reactions for generating heterocyclic frameworks?

Methodological Answer:

- Bis-Imidazoline Synthesis: React with aldehydes (e.g., isobutyraldehyde) and isocyanides (e.g., 9-isocyanofluorene) in a one-pot reaction. Use catalytic acetic acid (5 mol%) and monitor diastereomer formation via chiral HPLC .

- Macrocycle Formation: Employ Diels-Alder reactions with maleic anhydride derivatives. Cyclization under reflux (100°C, 12 h) yields 26-membered macrocycles .

Q. How do solvent polarity and temperature affect the compound's conformational dynamics in solution-phase reactions?

Methodological Answer:

- Polar Solvents (e.g., DMSO): Stabilize extended conformations via hydrogen bonding, favoring intermolecular reactions.

- Nonpolar Solvents (e.g., Toluene): Promote folded conformations, enhancing intramolecular cyclization.

- Temperature Studies: Variable-temperature NMR (VT-NMR) reveals entropy-driven conformational changes. At >60°C, entropy dominates, shifting equilibrium to extended forms .

Q. What experimental approaches are used to investigate the compound's potential as a chelating agent in lanthanide-based molecular nanoparticles?

Methodological Answer:

- Ligand Design: Modify the hexane spacer length to optimize metal-ligand bond distances. Introduce electron-withdrawing groups (e.g., NO₂) to enhance Lewis acidity .

- Spectroscopic Analysis: Use Eu³⁺ luminescence quenching assays to assess binding constants (log K ~ 8–10).

- X-ray Crystallography: Resolve crystal structures to confirm octadentate coordination in [Eu₈Cd₂₄L₁₂(OAc)₄₈] nanoparticles .

Q. How can researchers address discrepancies in spectroscopic data when the compound forms diastereomers or tautomeric structures?

Methodological Answer:

- Dynamic NMR: Resolve tautomerization rates (e.g., keto-enol equilibria) by analyzing line broadening at low temperatures (−40°C).

- Chiral Derivatization: Convert diastereomers into diastereomeric salts (e.g., using camphorsulfonic acid) for separation and analysis .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.